(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(phenyliminomethyl)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c1-3-27-23(26)19-14(2)28-22-17-12-8-7-11-16(17)21(25)18(20(19)22)13-24-15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 |
InChI Key |
JHNPCEFVNWBRND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Naphthofuran Backbone Construction
The naphtho[1,2-b]furan scaffold is synthesized via Friedel-Crafts acylation of 1-naphthol derivatives. For example, reacting 1-naphthol with ethyl acetoacetate in the presence of boron trifluoride etherate (BF₃·OEt₂) yields ethyl 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate. This intermediate serves as the foundation for subsequent functionalization.
Reaction Conditions:
Introduction of Phenylamino Methylene Group
The critical (phenylamino)methylene moiety is introduced via Knoevenagel condensation. The furanone intermediate reacts with phenyl isocyanate under basic conditions, followed by dehydration to form the exocyclic double bond. Z-isomer selectivity is achieved using triethylamine as a base and toluene as a high-boiling solvent.
Optimization Insights:
-
Base: Triethylamine outperforms DBU or K₂CO₃ in minimizing E-isomer formation.
-
Temperature: 110°C ensures complete conversion without side reactions.
Transition Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
Introducing the phenylamino group via Buchwald-Hartwig amination remains unexplored for this compound but is feasible based on analogous systems. Using Pd₂(dba)₃ and Xantphos, aryl halides can couple with aniline derivatives to install the required amine functionality.
Crystallization and Polymorph Control
Solvent-Based Recrystallization
The final compound is purified via recrystallization from ethanol/water (7:3), yielding needle-like crystals suitable for X-ray diffraction. Polymorph screening identifies Form I as the stable crystalline phase under ambient conditions.
Characterization Data:
| Parameter | Value |
|---|---|
| Melting Point | 189–191°C |
| XRPD Peaks | 2θ = 12.4°, 15.7°, 18.2° |
| Purity (HPLC) | >99% |
Salt Formation for Enhanced Stability
Potassium salt formation (e.g., using KOtBu in THF) improves aqueous solubility and thermal stability. The salt exhibits a decomposition temperature of 210°C, compared to 185°C for the free acid.
Analytical Validation of Synthetic Intermediates
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl-H)
-
δ 7.89 (s, 1H, CH=N)
-
δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
ESI-MS: m/z 373.4 [M+H]⁺, consistent with the molecular formula C₂₃H₁₉NO₄.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms a single peak with retention time 12.7 minutes, correlating with >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Z/E Ratio | Cost (USD/g) |
|---|---|---|---|
| Knoevenagel Condensation | 68% | 9:1 | 120 |
| Metal-Catalyzed | 45%* | N/A | 250 |
| Salt Formation | 92% | – | 180 |
*Theoretical projection for coupling-based routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The ester group can participate in condensation reactions to form larger macromolecules or polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Condensation: Acid or base catalysts, heat, and sometimes solvents like toluene or ethanol.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Condensation: Polymers or larger organic frameworks.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Naphthofuran Backbone | Provides a framework for biological activity |
| Ethyl Ester Group | Enhances solubility and bioavailability |
| Phenylamino Substituent | Potential for receptor binding interactions |
Research indicates that compounds similar to (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit various biological activities. These include:
Antimicrobial Activity
Preliminary studies show that derivatives of this compound possess significant antimicrobial properties. For instance:
| Organism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Moderate Activity |
These findings suggest that structural modifications can enhance the potency of antimicrobial effects against different bacterial strains.
Anticancer Properties
The compound has also demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.4 |
| MCF7 (breast cancer) | 22.3 |
These results indicate a potential mechanism for anticancer activity through the induction of apoptosis in cancer cells, possibly via caspase pathway activation.
Computational Studies
Computational methods such as quantitative structure–activity relationship (QSAR) modeling can predict the biological activity of this compound based on its chemical structure. Additionally, molecular docking studies can provide insights into how this compound interacts with specific protein targets, aiding in the design of more effective derivatives.
Study on Antimicrobial Efficacy
A comprehensive study evaluated a series of naphthoquinone derivatives related to this compound. The findings suggested that modifications in side chains significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria.
Anticancer Research
Another investigation focused on the cytotoxic properties of naphthoquinone derivatives, revealing that the compound induced apoptosis in HeLa cells through specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The imine group could form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic system could engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analog is (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS: 494830-86-3), which replaces the phenylamino group with a pyridin-2-ylamino substituent . Below is a detailed comparison:
Structural and Physicochemical Properties
Electronic and Steric Effects
- Steric Profile : Both substituents occupy similar spatial volumes, but the pyridine’s lone pair may influence intermolecular stacking in crystal lattices .
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen Bonding: The pyridin-2-ylamino analog can act as both a hydrogen bond donor (via NH) and acceptor (via pyridine N), enhancing its ability to form stable crystal networks compared to the phenylamino derivative, which lacks an acceptor site on the aromatic ring .
- Ring Puckering : The dihydronaphthofuran core may exhibit distinct puckering amplitudes (q) and phase angles (φ) depending on substituent electronic effects, as analyzed via Cremer-Pople coordinates .
Biological Activity
(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications through various studies and data analyses.
Structural Characteristics
The compound is characterized by:
- Naphthofuran Backbone : This structure contributes to its biological activity.
- Ethyl Ester Group : Enhances solubility and bioavailability.
- Phenylamino Substituent : Potentially increases interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C19H19N O4 |
| Molecular Weight | 305.36 g/mol |
| Functional Groups | Ester, Amine, Ketone |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, demonstrated significant cytotoxic effects on HL-60 leukemia cells. The mechanism involved:
- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) and intracellular calcium.
- Activation of Caspase Pathways : Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Table 2: Summary of Biological Activities
| Activity Type | Related Compound | Mechanism of Action |
|---|---|---|
| Anticancer | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran | Induces apoptosis via ROS and caspase activation |
| Antimicrobial | Various derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Similar compounds | Reduction of inflammatory cytokines |
Apoptotic Pathway Analysis
Research has highlighted the apoptotic effects of (Z)-ethyl 2-methyl-5-oxo compounds through various assays:
- MTT Assay : Used to assess cell viability post-treatment.
- Flow Cytometry : To analyze cell cycle distribution and apoptosis rates.
- Western Blotting : To evaluate protein expression levels related to apoptosis.
Case Study
In a notable study involving HL-60 cells treated with ethyl 2-anilino derivatives:
- Concentration Dependence : At concentrations of 25 µM and 50 µM, significant apoptotic fractions were observed (75.4% and 80.0%, respectively).
This study underscores the potential for developing new anti-leukemia therapeutics based on the biological activity of these compounds.
Computational Studies
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of (Z)-ethyl 2-methyl compounds based on their chemical structure. These computational methods correlate structural features with observed biological effects, aiding in the design of more effective analogs.
Table 3: QSAR Model Predictions
| Descriptor | Value | Biological Activity Prediction |
|---|---|---|
| LogP | 3.5 | High permeability |
| Molecular Weight | 305 g/mol | Favorable for cellular uptake |
| Hydrogen Bond Donors | 2 | Potential for receptor interactions |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (solvent polarity, temperature, and catalyst choice) to enhance stereochemical control. For example, using polar aprotic solvents like DMF at 80–100°C can stabilize intermediates and improve yields. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation. Reference compounds with similar fused-ring systems (e.g., ethyl 4-(3,4,5-trimethoxyphenyl) derivatives) highlight the importance of protecting groups for regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze diastereotopic protons in the dihydronaphtho-furan ring (δ 4.5–5.5 ppm) and the (Z)-methylene group (δ 6.8–7.2 ppm). Coupling constants (J = 10–12 Hz) verify the Z-configuration .
- IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
- HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the α,β-unsaturated ketone moiety is electrophilic, while the phenylamino group may act as a nucleophile. Solvent effects (PCM model) improve accuracy for reaction simulations in polar media .
Advanced Research Questions
Q. How does environmental pH influence the compound’s stability and degradation pathways?
- Methodological Answer : Design accelerated stability studies under varying pH (e.g., 1.2, 4.5, 7.4, 9.0) using HPLC-UV/MS to track degradation products. Hydrolysis of the ester group dominates under alkaline conditions, while the furan ring may oxidize in acidic media. Compare results with ecotoxicological frameworks (e.g., OECD guidelines) to assess environmental persistence .
Q. How to resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences. Apply multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to isolate variables like solvent choice (DMSO vs. ethanol) or cell-line specificity .
Q. What strategies isolate and characterize stereoisomers of this compound?
- Methodological Answer : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and hexane:isopropanol gradients. Assign configurations via X-ray crystallography (e.g., Cu-Kα radiation) or NOESY NMR to confirm spatial arrangements. Reference studies on Z/E isomer separation in similar enamine derivatives .
Q. How to design a crystallographic study to elucidate supramolecular interactions?
- Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate). Collect diffraction data (Mo-Kα, λ = 0.71073 Å) and refine structures using SHELXL. Analyze hydrogen-bonding networks (e.g., N–H···O=C) and π-π stacking interactions in the naphtho-furan core .
Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?
- Methodological Answer : Link SAR to Hammett substituent constants (σ) or Hansch parameters to quantify electronic/steric effects. For example, electron-withdrawing groups on the phenylamino moiety may enhance electrophilicity at the methylene position. Validate predictions via comparative molecular field analysis (CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
